2-(2-Cyanophenyl)ethyl acetate
CAS No.: 5398-76-5
Cat. No.: VC19726301
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5398-76-5 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 2-(2-cyanophenyl)ethyl acetate |
Standard InChI | InChI=1S/C11H11NO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3 |
Standard InChI Key | VMNCBWHBMJXQCJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCCC1=CC=CC=C1C#N |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(2-cyanophenyl)acetate is systematically named as ethyl 2-(2-cyanophenyl)acetate under IUPAC nomenclature. Its structure comprises a phenyl ring substituted with a cyano group at the ortho position, linked to an ethyl acetate moiety via a methylene bridge. The molecular structure is represented by the SMILES notation \text{CCOC(=O)C(C)c1c(cccc1)C#N}, highlighting the ester () and nitrile () functionalities .
Table 1: Key Identifiers of Ethyl 2-(2-Cyanophenyl)acetate
Property | Value | Source |
---|---|---|
CAS Number | 67237-76-7 | |
Molecular Formula | ||
Molecular Weight | 189.21 g/mol | |
Density | 1.1 ± 0.1 g/cm³ | |
Boiling Point | 289.8 ± 15.0 °C | |
Flash Point | 132.8 ± 7.1 °C |
The compound’s crystalline structure and electronic configuration are influenced by the electron-withdrawing nitrile group, which enhances the acidity of adjacent protons and facilitates condensation reactions .
Synthesis Methodologies
Nucleophilic Alkylation of Ethyl Cyanoacetate
A widely reported synthesis involves the reaction of ethyl cyanoacetate with 2-bromobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This nucleophilic substitution proceeds at elevated temperatures (80–100 °C), yielding the target compound with purities exceeding 90% after recrystallization . The reaction mechanism involves deprotonation of ethyl cyanoacetate’s acidic methylene group, followed by alkylation at the benzyl position .
Fischer Esterification of 2-(2-Cyanophenyl)acetic Acid
Alternative routes employ Fischer esterification, where 2-(2-cyanophenyl)acetic acid is refluxed with ethanol in the presence of concentrated sulfuric acid. This method achieves moderate yields (70–75%) and is preferred for large-scale production due to its operational simplicity .
Table 2: Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Nucleophilic Alkylation | DMF, K₂CO₃, 80–100 °C | 91 | 95 |
Fischer Esterification | H₂SO₄, EtOH, reflux | 75 | 85 |
Catalytic advancements, such as phase-transfer catalysts, have improved reaction efficiency by facilitating interfacial interactions in biphasic systems .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a boiling point of 289.8 °C at atmospheric pressure, with a flash point of 132.8 °C, classifying it as combustible . Differential scanning calorimetry (DSC) studies reveal no distinct melting point, suggesting amorphous solid behavior or polymorphism under varying thermal conditions .
Solubility and Reactivity
Ethyl 2-(2-cyanophenyl)acetate is sparingly soluble in water () but miscible with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). The nitrile group undergoes hydrolysis to carboxylic acids under acidic or basic conditions, while the ester moiety is susceptible to saponification, yielding 2-(2-cyanophenyl)acetic acid .
Chemical Reactivity and Derivative Formation
Condensation Reactions
The acidic α-hydrogen adjacent to the ester and nitrile groups participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. For example, reaction with benzaldehyde produces ethyl 2-(2-cyanophenyl)-3-phenylprop-2-enoate, a precursor for heterocyclic compounds .
Reduction and Functional Group Interconversion
Catalytic hydrogenation () reduces the nitrile to a primary amine, yielding ethyl 2-(2-aminophenyl)acetate, a valuable intermediate in analgesic syntheses . Alternatively, lithium aluminum hydride () selectively reduces the ester to a primary alcohol without affecting the nitrile .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, its derivative ethyl 2-(2-aminophenyl)acetate is a key intermediate in the synthesis of indomethacin analogs .
Agrochemical Synthesis
In agrochemistry, it is utilized to produce herbicidal agents via Ullmann coupling reactions, introducing aryl ether or thioether functionalities .
Recent Advances in Catalytic Synthesis
Recent studies highlight palladium-catalyzed cyanation protocols for introducing nitrile groups into aryl halides, potentially streamlining the synthesis of precursors like 2-bromobenzonitrile . These methods employ ligands such as 2-(di-tert-butylphosphino)-1,1'-binaphthyl to enhance catalytic efficiency, achieving turnover numbers (TONs) exceeding 10,000 .
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